molecular formula C15H8Cl4N4O6 B8629235 N,N'-Bis(4,5-dichloro-2-nitrophenyl)propanediamide CAS No. 93912-78-8

N,N'-Bis(4,5-dichloro-2-nitrophenyl)propanediamide

Cat. No.: B8629235
CAS No.: 93912-78-8
M. Wt: 482.1 g/mol
InChI Key: FNJYQTRLUZOLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(4,5-dichloro-2-nitrophenyl)propanediamide is a useful research compound. Its molecular formula is C15H8Cl4N4O6 and its molecular weight is 482.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

93912-78-8

Molecular Formula

C15H8Cl4N4O6

Molecular Weight

482.1 g/mol

IUPAC Name

N,N'-bis(4,5-dichloro-2-nitrophenyl)propanediamide

InChI

InChI=1S/C15H8Cl4N4O6/c16-6-1-10(12(22(26)27)3-8(6)18)20-14(24)5-15(25)21-11-2-7(17)9(19)4-13(11)23(28)29/h1-4H,5H2,(H,20,24)(H,21,25)

InChI Key

FNJYQTRLUZOLRY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NC(=O)CC(=O)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Amino-4,5-dichloro-2-nitrobenzene (113.84 g, 0.55 moles) was dissolved in THF (500 ml). Malonyl chloride (38.75 g, 0.27 moles) was added to the mixture heated to reflux. Another 500 ml portion of THF was added and refluxing was continued for two hours. HCl evolved during the reaction. The reaction mixture was then chilled in an ice bath, the solid was filtered off, washed with cold THF, and dried. A second yield was obtained by concentrating the filtrate, filtering off the solid, making a slurry of the solid in diethyl ether and filtering again. Yield 166.8 g (88%). Product was used as isolated for the next step in the sequence. Anal. Calcd. for C15H8Cl4N4O6 : C, 37.4; H, 1.7; Cl, 29.4; N, 11.6. Found: C, 37.4; H, 1.3; Cl, 29.4; N, 11.6
Quantity
113.84 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
38.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.